molecular formula C18H20N4O2S B11183031 9-(3-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11183031
M. Wt: 356.4 g/mol
InChI Key: WWZLJDUAIGIOKI-UHFFFAOYSA-N
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Description

9-(3-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, along with various functional groups such as hydroxyphenyl, dimethyl, and methylsulfanyl

Preparation Methods

The synthesis of 9-(3-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable quinazoline derivative with a triazole precursor under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the production while maintaining cost-effectiveness and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve the desired quality of the final product .

Chemical Reactions Analysis

9-(3-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(3-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties .

The molecular targets and pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways related to inflammation, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

9-(3-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

9-(3-hydroxyphenyl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H20N4O2S/c1-18(2)8-12-14(13(24)9-18)15(10-5-4-6-11(23)7-10)22-16(19-12)20-17(21-22)25-3/h4-7,15,23H,8-9H2,1-3H3,(H,19,20,21)

InChI Key

WWZLJDUAIGIOKI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC(=CC=C4)O)C(=O)C1)C

Origin of Product

United States

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